5-Fluoro-2-hydrazinylpyridine
Overview
Description
Synthesis Analysis
The synthesis of 5-Fluoro-2-hydrazinylpyridine and related compounds has been explored through various methods. One approach involves the hydrozinolysis of 3-thioxo-analogues to achieve novel fluorine-substituted heterobicyclic nitrogen systems, which have potential as HIV-1 inhibitors . Another study presents a radiosynthesis method for 2-amino-5-[18F]fluoropyridines, which are synthesized in good yields through a palladium-catalyzed amination sequence . Additionally, a novel synthesis route for 2-amino-5-fluoropyridine has been proposed, which simplifies experimental operations and improves yield and purity compared to previously reported methods .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are characterized using various spectroscopic techniques. Mass spectrometry (MS), infrared (IR), ultraviolet-visible (UV-VIS), proton nuclear magnetic resonance (1H NMR), and carbon-13 nuclear magnetic resonance (13C NMR) spectral data are used to characterize the structures of novel fluorine-substituted heterobicyclic nitrogen systems . Similarly, the structure of 2-amino-5-fluoropyridine synthesized through the novel route is confirmed by 1H-NMR and IR spectroscopy .
Chemical Reactions Analysis
The chemical reactivity of fluoropyridine derivatives is explored in several studies. For instance, the photophysical properties of 5-(4-fluorophenyl)-2-hydroxypyridine (FP2HP) are investigated, revealing its potential as a chemosensor for transition metal ions due to changes in absorption and emission properties in the presence of these ions . The synthesis of 5-aryl-2,2'-bipyridines bearing fluorinated aniline residues demonstrates the influence of fluorine atoms on the reactivity and photophysical properties of these "push-pull" fluorophores .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluoropyridine derivatives are diverse. The photophysical properties of FP2HP are studied, showing weak fluorescence due to the presence of electron-rich nitrogen and electron-deficient fluorine atoms . The thermal behavior of lanthanide complexes with 2-fluorobenzoic acid and 5,5'-dimethyl-2,2'-bipyridine is investigated, indicating thermal stability up to 450 K and characteristic fluorescence of lanthanide ions . The photophysical properties of new 2-(5-arylpyridine-2-yl)-6-(het)arylquinoline-based fluorophores are also studied, confirming their non-linear optic behavior .
Scientific Research Applications
Medical Imaging Applications
5-Fluoro-2-hydrazinylpyridine derivatives, such as fluorine-18 labelled fluoropyridines, have significant applications in medical imaging, particularly in Positron Emission Tomography (PET). These derivatives provide a method to introduce fluorine-18 into specific positions on the pyridine ring, enhancing the stability and potential of the radiotracer for medical imaging purposes (Carroll, Nairne, & Woodcraft, 2007).
Cancer Chemotherapy Research
In the field of cancer chemotherapy, derivatives of 5-Fluoro-2-hydrazinylpyridine, such as 5-fluorouracil (5-FU) and 5-fluoro-2′-deoxyuridine (5-FUDR), have been extensively studied. These compounds are used in the palliation of advanced cancer, with a focus on tumors of the breast and gastrointestinal tract (Heidelberger & Ansfield, 1963).
HIV-1 Activity Inhibition
Novel fluorine substituted compounds, including 5-fluoro-2-hydrazinylpyridine derivatives, have been synthesized and evaluated for their potential inhibitory effects on HIV-1 activity. These derivatives are explored for their potential in treating HIV-1 infections (Abdel-Rahman, Makki, & Al-Romaizan, 2014).
Drug Metabolism Monitoring
5-Fluoro-2-hydrazinylpyridine derivatives are also used in studying the metabolism of drugs like 5-fluorouracil in vivo. Techniques like 19F NMR enable non-invasive monitoring of drug metabolism in tumors and liver, providing valuable insights for oncological research (Stevens et al., 1984).
Synthesis of Novel Pyridine Nucleosides
Research on the synthesis of novel pyridine nucleosides related to 5-fluorocytosine involves derivatives of 5-Fluoro-2-hydrazinylpyridine. These studies are crucial for understanding the structure and potential therapeutic applications of these nucleosides (Nesnow & Heidelberger, 1975).
Safety And Hazards
properties
IUPAC Name |
(5-fluoropyridin-2-yl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FN3/c6-4-1-2-5(9-7)8-3-4/h1-3H,7H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGEZFYOWXLYYNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80601296 | |
Record name | 5-Fluoro-2-hydrazinylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80601296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-hydrazinylpyridine | |
CAS RN |
145934-90-3 | |
Record name | 5-Fluoro-2-hydrazinylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145934-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-2-hydrazinylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80601296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-fluoro-2-hydrazinylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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